2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin moiety , an imidazolidinone group, and a methanesulfonamidophenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . The 2,3-dihydro-1,4-benzodioxin moiety would contribute to the rigidity of the molecule, while the imidazolidinone and methanesulfonamidophenyl groups could potentially participate in various intermolecular interactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present in the molecule. For example, the presence of multiple polar groups suggests that the compound would likely be soluble in polar solvents .Scientific Research Applications
Enzyme Inhibitory Applications
Research on benzodioxane and acetamide moieties has shown significant enzyme inhibitory potential. Specifically, studies focused on the synthesis of new derivatives as α-glucosidase and acetylcholinesterase inhibitors. The enzyme inhibitory activities were tested, with most compounds exhibiting substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. These findings suggest potential therapeutic applications in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antimicrobial Applications
Several studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial properties. These compounds have been tested for antimicrobial and genotoxic activities, showing significant potential as antimicrobial agents. The synthesis approaches often involve the creation of novel derivatives with the intent to explore their activity against various microbial strains, indicating a wide range of applications in combating microbial infections (Benvenuti et al., 1997).
Anticancer Applications
Research into sulfonamide derivatives has included investigations into their potential as anticancer agents. The synthesis of novel sulfonamide derivatives has led to the evaluation of their cytotoxic activities against various cancer cell lines. Some derivatives have shown promising results, highlighting the potential for developing new anticancer therapies (Ghorab et al., 2015).
Anticonvulsant Applications
Compounds containing a sulfonamide moiety have also been synthesized and evaluated for their anticonvulsant activity. This research is significant for the development of new therapeutic agents for epilepsy and other seizure-related disorders. The studies involve the synthesis of heterocyclic compounds containing sulfonamide thiazole moiety and their systematic evaluation for anticonvulsant effects (Farag et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(methanesulfonamido)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-31(27,28)22-15-4-2-3-14(11-15)21-19(25)13-23-7-8-24(20(23)26)16-5-6-17-18(12-16)30-10-9-29-17/h2-6,11-12,22H,7-10,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGBVKJVHQREEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.